4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-
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Overview
Description
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- is a complex organic compound with the molecular formula C13H23NO and a molecular weight of 209.3278 . This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms .
Preparation Methods
The synthesis of 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- involves several steps. One common method includes the hydrogenation of quinoline derivatives under specific conditions to achieve the desired stereochemistry . Industrial production methods often involve catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, metal catalysts (palladium, platinum), potassium permanganate, and chromium trioxide . The major products formed from these reactions are quinolinone and substituted quinolinol derivatives .
Scientific Research Applications
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other quinolinol derivatives, such as:
- 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4alpha,4aalpha,8abeta)-
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-
Compared to these similar compounds, 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity .
Properties
CAS No. |
20431-95-2 |
---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H23NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h4,10-12,15H,1,5-9H2,2-3H3 |
InChI Key |
DNTLHLDYMDJBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2CCCCC2N1C)(C=C)O |
Origin of Product |
United States |
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